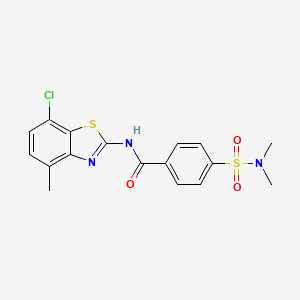![molecular formula C17H16N2O3S2 B2460170 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896354-42-0](/img/structure/B2460170.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. This compound was first discovered in the early 1990s and has since been investigated for its potential as an anti-cancer agent. In
Wirkmechanismus
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide acts as a potent activator of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines contribute to the anti-tumor effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide by inducing tumor cell death and inhibiting tumor growth. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide also inhibits the formation of new blood vessels in tumors by targeting the vasculature and inducing apoptosis in endothelial cells.
Biochemical and Physiological Effects:
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic properties, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to induce fever and activate the hypothalamic-pituitary-adrenal (HPA) axis. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide as a research tool is its potency as an immune system activator. This allows for the study of immune system-mediated tumor cell death and inhibition. However, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been shown to have off-target effects, such as inducing fever and activating the HPA axis. These effects may complicate the interpretation of results in some experiments.
Zukünftige Richtungen
For the study of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide include its development as a radiosensitizer, investigation as a potential treatment for inflammatory diseases, and the development of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide analogs with improved potency and selectivity.
Synthesemethoden
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can be synthesized using a multi-step process involving the reaction of 2-acetylamino-5,6-dimethoxybenzo[d]thiazole with methylthio-2-bromo-1-benzene. This reaction produces N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide as a white crystalline solid. The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been optimized over the years, resulting in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been investigated for its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment. Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been studied for its anti-angiogenic properties, inhibiting the formation of new blood vessels in tumors.
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-8-11-15(9-13(12)22-2)24-17(18-11)19-16(20)10-6-4-5-7-14(10)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPKGZUYCNPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2460091.png)
![Butyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)
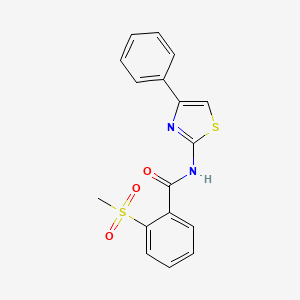
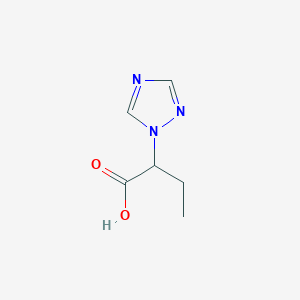
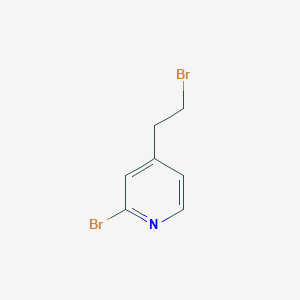
![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)
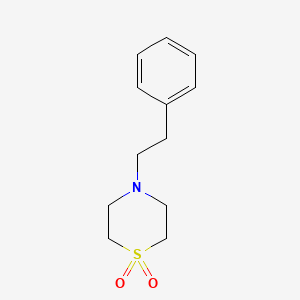
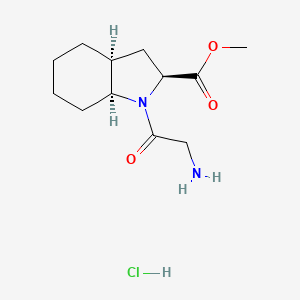


![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)
